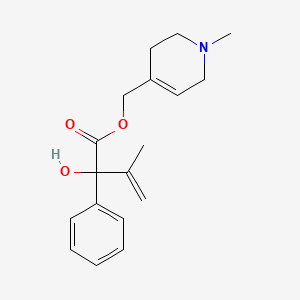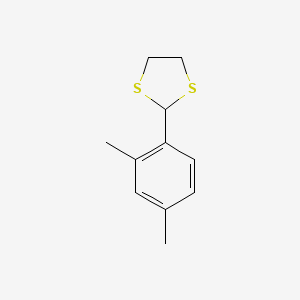
1,10-Dimethyl-decane-1,10-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with the molecular formula C12H30N2·2HCl. It is a derivative of decanediamine, characterized by the presence of two methyl groups attached to the decane backbone and two amine groups at the terminal positions. This compound is typically found as a white crystalline solid and is soluble in water and ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be synthesized through a multi-step process starting from decane. The primary synthetic route involves the following steps:
Nitration: Decane is nitrated to form 1,10-dinitrodecane.
Reduction: The dinitro compound is then reduced to 1,10-diaminodecane using hydrogen gas in the presence of a catalyst such as Raney nickel.
Methylation: The diamine is methylated using methyl iodide to form 1,10-dimethyl-decane-1,10-diamine.
Formation of Dihydrochloride: The final step involves the reaction of the dimethyl diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Parent amine
Substitution: Various alkylated derivatives
Aplicaciones Científicas De Investigación
1,10-Dimethyl-decane-1,10-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,10-dimethyl-decane-1,10-diamine dihydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with nucleic acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.
Comparación Con Compuestos Similares
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be compared with other similar compounds such as:
1,10-Decanediamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,12-Dodecanediamine: Has a longer carbon chain, affecting its physical properties and applications.
1,10-Diaminodecane: The parent compound without methylation, used in similar applications but with different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
63977-31-1 |
|---|---|
Fórmula molecular |
C12H30Cl2N2 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
8-(dimethylazaniumyl)octyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H28N2.2ClH/c1-13(2)11-9-7-5-6-8-10-12-14(3)4;;/h5-12H2,1-4H3;2*1H |
Clave InChI |
RDZLCHSRQAXDLG-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCCCCCC[NH+](C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



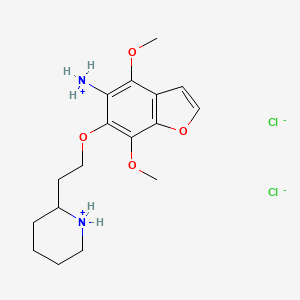
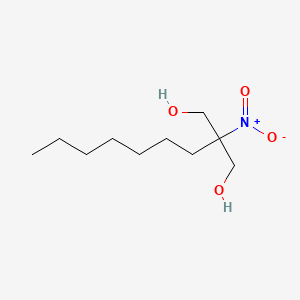

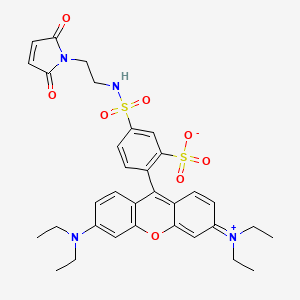


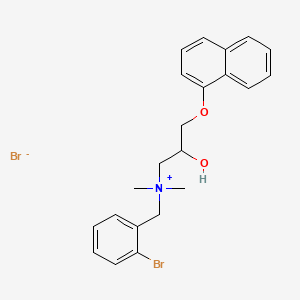


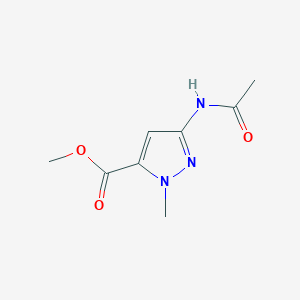
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
